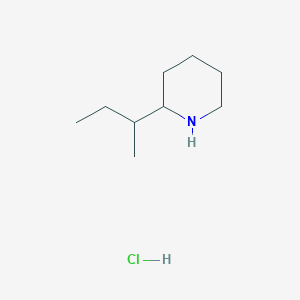

2-(Butan-2-yl)piperidine hydrochloride

Description

BenchChem offers high-quality 2-(Butan-2-yl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Butan-2-yl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-butan-2-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-3-8(2)9-6-4-5-7-10-9;/h8-10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAVQAFHULGZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-sec-butylpiperidine HCl (CAS 1334146-89-2) for Researchers and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which often impart desirable pharmacokinetic characteristics to drug candidates. Within this important class of heterocycles, 2-substituted piperidines are of particular interest due to the stereocenter at the C2 position, which can significantly influence biological activity.[3] This guide provides a comprehensive technical overview of 2-sec-butylpiperidine hydrochloride (HCl), a specific derivative with potential applications in drug discovery and chemical synthesis.

This document will delve into the chemical and physical properties of 2-sec-butylpiperidine HCl, explore relevant synthetic strategies for its preparation, discuss analytical methodologies for its characterization, and examine its potential pharmacological relevance and safety considerations. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related piperidine derivatives.

Chemical and Physical Properties

2-sec-butylpiperidine HCl is the hydrochloride salt of the parent amine, 2-sec-butylpiperidine. The addition of hydrochloric acid protonates the nitrogen atom of the piperidine ring, forming a salt that typically exhibits increased water solubility and crystallinity compared to the free base. These properties are often advantageous for purification, handling, and formulation of active pharmaceutical ingredients.

Table 1: Computed Physicochemical Properties of 2-sec-butylpiperidine

| Property | Value | Source |

| Molecular Formula | C9H19N | Angene Chemical[4] |

| Molecular Weight | 141.25 g/mol | PubChem[5] |

| XLogP3 | 2.4 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | Angene Chemical[4] |

| Hydrogen Bond Acceptor Count | 1 | Angene Chemical[4] |

| Rotatable Bond Count | 2 | Angene Chemical[4] |

| Topological Polar Surface Area | 12 Ų | Angene Chemical[4] |

| Exact Mass | 141.151749610 Da | PubChem[5] |

Note: These properties are for the free base, 2-sec-butylpiperidine. The hydrochloride salt will have a molecular formula of C9H20ClN and a molecular weight of 177.71 g/mol .[4]

Synthesis of 2-sec-butylpiperidine HCl

The synthesis of 2-substituted piperidines is a well-established field in organic chemistry, with numerous strategies developed to control the stereochemistry at the C2 position.[3][6][7] The synthesis of 2-sec-butylpiperidine would typically involve the creation of the piperidine ring and the introduction of the sec-butyl group at the 2-position. The final step would be the formation of the hydrochloride salt.

General Synthetic Strategies for 2-Substituted Piperidines

Several key asymmetric strategies are employed for the synthesis of enantiomerically enriched 2-substituted piperidines:[3]

-

Asymmetric Hydrogenation: The enantioselective reduction of a corresponding pyridine or enamine precursor using a chiral catalyst.[1]

-

Chiral Auxiliary-Mediated Synthesis: The temporary attachment of a chiral group to the substrate to direct the stereochemical outcome of a subsequent reaction.[8]

-

Multi-component Coupling Reactions: The convergent synthesis of the piperidine ring from several starting materials in a single pot, often with high stereocontrol.[7]

A Representative Synthetic Workflow

A plausible synthetic route to 2-sec-butylpiperidine could involve the addition of a sec-butyl Grignard or organolithium reagent to a suitable piperidine precursor, such as a cyclic imine or a derivative with a leaving group at the 2-position. The final step would be the treatment with HCl to afford the hydrochloride salt.

Caption: A generalized synthetic workflow for 2-sec-butylpiperidine HCl.

Analytical Characterization

The structural elucidation and purity assessment of 2-sec-butylpiperidine HCl would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the molecule.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the piperidine ring and the sec-butyl group. The diastereotopic protons of the methylene groups in the piperidine ring would likely appear as complex multiplets. The chemical shifts and coupling constants would provide information about the conformation of the piperidine ring.[9][10]

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the 2-sec-butylpiperidine core.[9]

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For 2-sec-butylpiperidine, the molecular ion peak (M+) would be expected at m/z 141. The hydrochloride salt would likely show the peak for the free base in the mass spectrum.[11]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed to assess the purity of the compound. Chiral chromatography could be used to determine the enantiomeric excess if the synthesis is asymmetric.

Potential Applications in Drug Development

The piperidine nucleus is a privileged scaffold in drug discovery, present in a wide array of approved drugs targeting various biological systems.[1][2] Derivatives of piperidine have shown a broad spectrum of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and anticancer effects.[12][13]

The introduction of a sec-butyl group at the 2-position of the piperidine ring introduces a chiral center and a lipophilic substituent. These features can significantly influence the binding affinity and selectivity of the molecule for its biological target. The specific stereochemistry of the sec-butyl group can be crucial for optimal interaction with a receptor or enzyme active site.[3]

While no specific biological activity has been reported for 2-sec-butylpiperidine HCl in the scientific literature, its structural similarity to known bioactive piperidine alkaloids suggests that it could be a valuable building block for the synthesis of novel therapeutic agents.[14][15]

Caption: The role of novel building blocks in the drug discovery process.

In Silico ADME/Tox Prediction

In the absence of experimental data, computational (in silico) methods can provide valuable insights into the potential absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a new chemical entity.[13][16][17][18][19] These predictive models can help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources in the early stages of drug discovery.

Safety and Handling

As a hydrochloride salt of a piperidine derivative, 2-sec-butylpiperidine HCl should be handled with appropriate precautions in a laboratory setting. While specific toxicity data for this compound are not available, information for the parent compound, piperidine, and its hydrochloride salt can provide guidance.

Piperidine is a corrosive and flammable liquid that is toxic if swallowed or absorbed through the skin. Piperidine hydrochloride is a solid that is also considered toxic if swallowed.[20]

Recommended Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[21] Avoid contact with skin, eyes, and clothing.[21]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[21]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[22]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[23]

Suppliers

2-sec-butylpiperidine HCl (CAS 1334146-89-2) is available from specialty chemical suppliers. One known supplier is:

-

Angene Chemical: This supplier lists the compound and provides basic chemical information.[4]

It is recommended to request a certificate of analysis (CoA) from the supplier to confirm the identity and purity of the compound before use.

Conclusion

2-sec-butylpiperidine HCl is a chiral building block with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its structural features and the well-established importance of the 2-substituted piperidine scaffold suggest its utility in the synthesis of novel, biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and potential applications, drawing upon the broader knowledge of piperidine chemistry. As with any novel chemical entity, further experimental investigation is warranted to fully elucidate its chemical and biological properties.

References

- BenchChem. (2025).

-

Academia.edu. (n.d.). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Retrieved from [Link]

- Hayes, J. F., Shipman, M., & Twin, H. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine.

- Google Patents. (n.d.). WO2011103263A2 - Process for synthesis of 2-substituted pyrrolidines and piperadines.

-

PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Retrieved from [Link]

-

ResearchGate. (2022, July 18). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Taylor & Francis Online. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

-

ResearchGate. (2021, June 1). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Retrieved from [Link]

-

PubMed. (2011, December 15). Piperine, a piperidine alkaloid from Piper nigrum re-sensitizes P-gp, MRP1 and BCRP dependent multidrug resistant cancer cells. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]

-

ScienceDirect. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Piperidinemethanol: A Technical Guide. BenchChem.

-

PMC. (n.d.). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]

-

Bentham Science. (n.d.). In Silico Predictions of ADME-Tox Properties: Drug Absorption. Retrieved from [Link]

- BenchChem. (2025). Spectral Analysis of 2-(Piperidin-1-yl)acetohydrazide: A Technical Guide. BenchChem.

-

AWS. (2024, June 25). An Introduction to in silico toxicokinetics prediction and ADME profiling of medicinal plants. Retrieved from [Link]

-

SPI Supplies. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

PubMed. (2017, November 15). In silico ADME-Tox modeling: progress and prospects. Retrieved from [Link]

-

Bulgarian Academy of Sciences. (n.d.). IN SILICO APPROACHES AND TOOLS TO STUDY MOLECULAR INTERACTIONS AND ADME/TOX PROPERTIES OF NATURAL PRODUCTS. Retrieved from [Link]

-

Polyglass. (2025, June 7). Safety Data Sheet. Retrieved from [Link]

-

PMC. (n.d.). In Silico ADME/Tox Comes of Age: Twenty Years Later. Retrieved from [Link]

-

Angene Chemical. (n.d.). 2-(butan-2-yl)piperidine hydrochloride(CAS# 1334146-89-2). Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

PubChem. (n.d.). 1-Butylpiperidine. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. angenesci.com [angenesci.com]

- 5. 1-Butylpiperidine | C9H19N | CID 78654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (PDF) An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids [academia.edu]

- 7. Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. WO2011103263A2 - Process for synthesis of 2-substituted pyrrolidines and piperadines - Google Patents [patents.google.com]

- 9. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Piperine, a piperidine alkaloid from Piper nigrum re-sensitizes P-gp, MRP1 and BCRP dependent multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benthamscience.com [benthamscience.com]

- 17. In silico ADME-Tox modeling: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biomed.bas.bg [biomed.bas.bg]

- 19. In Silico ADME/Tox Comes of Age: Twenty Years Later - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. cdnmedia.polyglass.com [cdnmedia.polyglass.com]

An In-depth Technical Guide to Homologs of Hemlock Alkaloids for Nicotinic Receptor Research

A Senior Application Scientist's Perspective on Synthesis, Characterization, and Application

Introduction: The Enduring Relevance of Hemlock Alkaloids in Nicotinic Acetylcholine Receptor (nAChR) Research

The potent neurotoxicity of poison hemlock (Conium maculatum) has been documented since antiquity, most famously in the execution of the philosopher Socrates.[1] The primary agents of this toxicity are a suite of piperidine alkaloids, most notably coniine and its precursor, γ-coniceine.[2][3][4] These compounds exert their physiological effects through interaction with nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels crucial for synaptic transmission throughout the central and peripheral nervous systems.[5][6][7]

The structural simplicity of hemlock alkaloids, coupled with their potent and often subtype-selective activity at nAChRs, makes them and their synthetic homologs invaluable tools for researchers in neurobiology, pharmacology, and drug development. This guide provides a comprehensive overview of the synthesis, characterization, and application of hemlock alkaloid homologs for the study of nAChRs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Molecular Landscape: Hemlock Alkaloids and their Synthetic Analogs

The primary toxic constituents of Conium maculatum are a group of eight piperidine alkaloids, with coniine and γ-coniceine being the most abundant and responsible for the plant's toxicity.[2][8]

-

Coniine: A simple 2-propylpiperidine, coniine was the first alkaloid to be chemically characterized and synthesized.[1][9] It exists as a racemic mixture of (S)-(+)- and (R)-(−)-enantiomers, with the (R)-enantiomer generally exhibiting greater biological activity.[9]

-

γ-Coniceine: The biosynthetic precursor to other hemlock alkaloids, γ-coniceine is a more potent agonist at certain nAChR subtypes than coniine.[2][10][11][12] Its structure features a double bond within the piperidine ring.[9]

-

N-methylconiine: Another significant alkaloid found in poison hemlock.[10][11][12]

The amenability of the piperidine scaffold to chemical modification has led to the synthesis of a wide array of homologs designed to probe the structure-activity relationships (SAR) at nAChRs. These modifications often focus on:

-

Altering the 2-alkyl side chain: Varying the length, branching, and functionalization of the propyl group can significantly impact receptor affinity and selectivity.

-

Modifying the piperidine ring: Introducing substituents or altering the stereochemistry of the ring can provide insights into the binding pocket's topography.

-

Quaternization of the nitrogen: While this modification can limit blood-brain barrier permeability, it is useful for studying peripheral nAChRs.[13]

Structural Representation of Key Hemlock Alkaloids

The fundamental structures of the principal hemlock alkaloids are depicted below.

Figure 1: Chemical structures of key hemlock alkaloids.

The Target: Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are pentameric ligand-gated ion channels composed of various combinations of α and β subunits (and in muscle, γ, δ, and ε).[5][14][15] The specific subunit composition determines the receptor's pharmacological and physiological properties, including its affinity for agonists and antagonists, ion permeability, and desensitization kinetics.[6][7][16]

Neuronal nAChRs are broadly classified into two major families:

-

Homomeric α7 receptors: These are composed of five α7 subunits and are characterized by high calcium permeability and rapid desensitization.[16][17] They are important targets for cognitive enhancement and anti-inflammatory therapies.

-

Heteromeric α4β2 receptors:* These are the most abundant nAChR subtype in the brain and are the primary mediators of nicotine's rewarding and addictive effects.[7][16] The asterisk indicates that other subunits can also be incorporated into the pentamer.

Other important neuronal subtypes include α3β4*, which are prevalent in the autonomic nervous system, and α6-containing receptors, which are involved in dopamine release.[7][16]

nAChR Signaling Pathway

The binding of an agonist, such as acetylcholine or a hemlock alkaloid homolog, to the extracellular domain of the nAChR induces a conformational change that opens the ion channel. This allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to membrane depolarization and the initiation of downstream signaling events.

Figure 2: Simplified nAChR signaling pathway upon agonist binding.

Experimental Workflows for Characterizing Homologs

A systematic approach is essential for the synthesis and evaluation of novel hemlock alkaloid homologs. The following workflow outlines the key experimental stages, from initial design to functional characterization.

Figure 3: A comprehensive experimental workflow for the study of hemlock alkaloid homologs.

Computational Modeling: Guiding Synthesis

Prior to synthesis, in silico molecular docking studies can predict the binding affinities and modes of interaction of designed homologs with different nAChR subtypes.[18][19][20] This approach allows for the prioritization of synthetic targets with the highest likelihood of desired activity.

Protocol: Molecular Docking of a Coniine Homolog to the α4β2 nAChR

-

Receptor Preparation:

-

Obtain a high-resolution crystal or cryo-EM structure of the target nAChR subtype (e.g., from the Protein Data Bank). If a full structure is unavailable, homology models based on related structures like the acetylcholine-binding protein (AChBP) can be used.[14]

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Generate a 3D structure of the coniine homolog and perform energy minimization.

-

-

Docking Simulation:

-

Define the binding site based on the location of known agonists.

-

Utilize a docking program (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding pose and estimate the binding affinity (docking score).[18]

-

-

Analysis:

Chemical Synthesis and Characterization

The synthesis of coniine and its analogs has been a subject of interest for over a century, with numerous synthetic routes developed.[1] Modern approaches often focus on stereoselective synthesis to obtain enantiomerically pure compounds, which is crucial given the stereospecificity of nAChR interactions.[9][13]

Exemplary Synthetic Step: Reductive Amination for 2-Alkylpiperidine Synthesis

A common strategy for the synthesis of 2-alkylpiperidines involves the reductive amination of a suitable keto-amine precursor.

-

Reaction Setup: In a round-bottom flask, dissolve the keto-amine precursor in a suitable solvent (e.g., methanol, dichloromethane).

-

Reducing Agent: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise at 0 °C. The choice of reducing agent can influence the stereochemical outcome.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

-

Characterization: Confirm the structure and purity of the synthesized homolog using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a cornerstone for determining the binding affinity (Ki) of unlabeled ligands (like our synthetic homologs) for a specific receptor subtype. This is achieved by measuring the displacement of a radiolabeled ligand with known affinity.

Protocol: Competition Binding Assay for a Coniine Homolog at α4β2 nAChRs*

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the nAChR subtype of interest (e.g., rat forebrain for α4β2*).[24]

-

Assay Buffer: Prepare a suitable binding buffer (e.g., phosphate-buffered saline).

-

Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-cytisine or [³H]-epibatidine for α4β2* nAChRs) and a range of concentrations of the unlabeled coniine homolog.[24][25]

-

Separation: After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the homolog that inhibits 50% of the radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Characterization: Assessing Agonist/Antagonist Activity

While binding assays reveal affinity, they do not provide information about the functional consequences of ligand binding (i.e., whether the compound is an agonist, antagonist, or partial agonist). Electrophysiological and calcium imaging techniques are employed for this purpose.

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Xenopus oocytes are a robust system for the heterologous expression of ion channels, including nAChRs.[26]

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNAs encoding the desired nAChR subunits.

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber and perfuse with a recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

-

Drug Application: Apply acetylcholine or the coniine homolog to the oocyte and record the resulting current.

-

Data Analysis:

-

Agonist Activity: Construct dose-response curves to determine the EC₅₀ (effective concentration for 50% of maximal response) and maximal efficacy (Emax) of the homolog.

-

Antagonist Activity: Co-apply the homolog with a fixed concentration of acetylcholine to determine its inhibitory effect and calculate the IC₅₀.

-

Structure-Activity Relationship (SAR) Insights and Data

Systematic modification of the hemlock alkaloid scaffold has yielded valuable insights into the structural determinants of nAChR activity.

-

Stereoselectivity: The activity of coniine and its N-methylated derivative is stereoselective, with one enantiomer often being more potent than the other.[10][12] This highlights the importance of chiral synthesis in developing selective ligands.

-

The Role of the Double Bond: The presence of the double bond in γ-coniceine generally increases its potency at fetal muscle-type nAChRs compared to coniine and N-methylconiine.[11]

-

Side Chain Length: The length and branching of the 2-alkyl side chain are critical for affinity. For many nAChR subtypes, a propyl or butyl chain is optimal.

Comparative Potency of Hemlock Alkaloids at Fetal Muscle-Type nAChRs

| Alkaloid | Relative Potency (Agonist) | Reference |

| γ-Coniceine | ++++ | [10][11][12] |

| (-)-N-methylconiine | +++ | [10][12] |

| (±)-N-methylconiine | ++ | [10][12] |

| (+)-N-methylconiine | + | [10][12] |

Relative potency is a qualitative representation based on published data.

Comparative Toxicity of Hemlock Alkaloids

The in vivo toxicity of these alkaloids often correlates with their in vitro potency at nAChRs.

| Alkaloid | LD₅₀ in Mice (mg/kg) | Reference |

| γ-Coniceine | 4.4 | [2][10][12] |

| Coniine | 7.7 | [2] |

| (-)-N-methylconiine | 16.1 | [10][12] |

| (±)-N-methylconiine | 17.8 | [2][10][12] |

| (+)-N-methylconiine | 19.2 | [10][12] |

Conclusion and Future Directions

Homologs of hemlock alkaloids continue to be indispensable tools for dissecting the complex pharmacology of nAChRs. Their relatively simple structures and amenability to chemical modification allow for the systematic exploration of SAR, leading to the development of highly selective and potent ligands.

Future research in this area will likely focus on:

-

Developing subtype-selective antagonists: The identification of antagonists with high selectivity for specific nAChR subtypes holds therapeutic promise for a range of disorders, including nicotine addiction, schizophrenia, and certain types of cancer.[21][27]

-

Exploring allosteric modulation: In addition to orthosteric ligands that bind to the acetylcholine binding site, there is growing interest in developing positive and negative allosteric modulators (PAMs and NAMs) that bind to distinct sites and fine-tune receptor activity.[28]

-

Leveraging advanced computational methods: The increasing accuracy of computational modeling will further accelerate the rational design of novel hemlock alkaloid homologs with tailored pharmacological profiles.[17][20][29]

By combining modern synthetic chemistry, sophisticated in vitro and in vivo assays, and powerful computational tools, the study of these ancient toxins will undoubtedly continue to yield profound insights into the function of nAChRs in health and disease.

References

-

Gotti, C., Zoli, M., & Clementi, F. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews. [Link]

-

Green, B. T., Lee, S. T., Panter, K. E., & Brown, D. R. (2012). Stereoselective Potencies and Relative Toxicities of γ-Coniceine and N-Methylconiine Enantiomers. Chemical Research in Toxicology. [Link]

-

Green, B. T., Welch, K. D., & Panter, K. E. (2013). Plant Toxins That Affect Nicotinic Acetylcholine Receptors: A Review. Journal of Agricultural and Food Chemistry. [Link]

-

Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules. [Link]

-

Panter, K. E., et al. (2011). Poison hemlock (Conium maculatum L.). USDA-ARS Poisonous Plant Research Laboratory. [Link]

-

Radulović, N. S., & N. M. D. (2015). Synthetic approaches to coniine and other 2-alkyl piperidines. ResearchGate. [Link]

-

Vetter, J. (2009). Poison hemlock (Conium maculatum L.). Food and Chemical Toxicology. [Link]

-

Wikipedia. (n.d.). Coniine. [Link]

-

Wikipedia. (n.d.). Conium maculatum. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conium maculatum - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. annualreviews.org [annualreviews.org]

- 7. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hemlock [homepages.ucl.ac.uk]

- 9. Coniine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Stereoselective potencies and relative toxicities of γ-coniceine and N-methylconiine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uknowledge.uky.edu [uknowledge.uky.edu]

- 14. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Computational Modeling Study of Human Nicotinic Acetylcholine Receptor for Developing New Drugs in the Treatment of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structural mechanisms for α-conotoxin activity at the human α3β4 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 23. osti.gov [osti.gov]

- 24. mdpi.com [mdpi.com]

- 25. Comparison of nicotinic receptor binding and biotransformation of coniine in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Mechanism of Action and Structure-Activity Relationship of α-Conotoxin Mr1.1 at the Human α9α10 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Functional analysis of Torpedo californica nicotinic acetylcholine receptors in multiple activation states by SSM-based electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ijpsr.com [ijpsr.com]

An In-depth Technical Guide to 2-sec-butylpiperidine Hydrochloride: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-sec-butylpiperidine hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a crucial component in numerous pharmaceuticals, and understanding the properties and synthesis of its derivatives is essential for the rational design of new therapeutic agents.[1]

Core Molecular Attributes

A precise understanding of the molecular formula and weight is fundamental for all subsequent research and development activities, including stoichiometric calculations in synthesis, analytical characterization, and formulation.

Establishing the Correct Molecular Formula

There has been some discrepancy in publicly available data regarding the molecular formula of the free base, 2-sec-butylpiperidine. A logical analysis of the structure, which consists of a piperidine ring (C₅H₁₁N) substituted with a sec-butyl group (C₄H₉), definitively establishes the correct molecular formula. The substitution of a hydrogen atom on the piperidine ring with the sec-butyl group results in a final formula of C₉H₁₉N. This is consistent with data available for isomeric compounds in reputable databases such as PubChem.[1][2][3]

Molecular Weight and Formula of the Hydrochloride Salt

The hydrochloride salt is formed by the reaction of the basic nitrogen atom of the piperidine ring with hydrochloric acid (HCl). This process is a standard method to improve the solubility and stability of amine-containing compounds for pharmaceutical applications.

The molecular formula and weight of 2-sec-butylpiperidine and its hydrochloride salt are summarized in the table below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2-sec-butylpiperidine (Free Base) | C₉H₁₉N | 141.27 |

| 2-sec-butylpiperidine Hydrochloride | C₉H₂₀ClN | 177.72 |

Synthesis and Formation of the Hydrochloride Salt

The synthesis of 2-substituted piperidines is a well-established area of organic chemistry, with numerous methodologies available. Common strategies include the catalytic hydrogenation of corresponding pyridine derivatives, the cyclization of amino-alcohols, and various alkylation approaches.[4]

The formation of the hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid.

Experimental Protocol: Preparation of 2-sec-butylpiperidine Hydrochloride

This protocol describes a general procedure for the formation of the hydrochloride salt from the free base.

-

Dissolution: Dissolve the purified 2-sec-butylpiperidine free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a stoichiometric amount of a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether).

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. The precipitation can be encouraged by cooling the mixture in an ice bath.

-

Isolation: Collect the solid precipitate by filtration.

-

Washing: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess HCl.

-

Drying: Dry the purified 2-sec-butylpiperidine hydrochloride salt under vacuum to remove any residual solvent.

Caption: A typical workflow for the analytical characterization of 2-sec-butylpiperidine hydrochloride.

References

-

LookChem. 2-(sec-butyl)piperidine. [Link]

-

RSC Publishing. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]

-

PubChem. 2,6-Di-tert-butylpiperidine. [Link]

-

ScienceMadness Discussion Board. Synthesis of piperdine. [Link]

-

PubChem. 2-Sec-butylpyridine. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

PubMed. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

-

PubChem. 1-Butylpiperidine. [Link]

-

Theses.gla.ac.uk. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

-

PubChem. Hydrochloride salt. [Link]

-

ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

PubChem. 4-Butylpiperidine. [Link]

-

Krackeler Scientific, Inc. TCO-amine HCl salt. [Link]

-

SpectraBase. 2-Methylpiperidine - Optional[1H NMR] - Spectrum. [Link]

- Google Patents. Synthetic method of piperidine hydrochloride.

-

SciELO. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. [Link]

-

PubChem. 2-Benzylpiperidine. [Link]

-

University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

Sources

Chiral Piperidine Scaffolds in Medicinal Chemistry: A Technical Guide to Asymmetric Synthesis and Pharmacophore Optimization

Executive Summary

The piperidine ring is the single most frequently encountered nitrogen heterocycle in U.S. FDA-approved small molecule drugs.[1] However, the transition from achiral or racemic piperidines to chiral, non-racemic piperidine scaffolds represents a critical inflection point in modern drug discovery.

This guide addresses the structural rationale, synthetic challenges, and strategic implementation of chiral piperidines.[2][3][4] Moving beyond simple linkers, these scaffolds serve as rigid geometric constraints that lock pharmacophores into bioactive conformations, optimize metabolic stability by blocking labile sites, and enhance selectivity through specific vector exploration.

Structural Significance & Pharmacophore Engineering

The "Privileged" Conformation

The piperidine ring typically adopts a chair conformation, minimizing torsional strain. Unlike flat aromatic systems (e.g., pyridines), chiral piperidines offer defined 3D vectors.[3]

-

Vector Control: Substituents at C2, C3, or C4 can be oriented axially or equatorially. This allows for precise positioning of hydrogen bond donors/acceptors (HBD/HBA) to match protein binding pockets.

-

Metabolic Blocking: Introduction of a chiral methyl or fluoro group at C2 or C3 often blocks Cytochrome P450-mediated

-oxidation, significantly extending half-life (

Quantitative Impact on Drug Properties

The following table summarizes how chiral piperidine integration impacts key developability parameters compared to their achiral or aromatic counterparts.

| Parameter | Effect of Chiral Piperidine Scaffold | Mechanism |

| Solubility | Increase (10-100x) | Disruption of planar |

| Lipophilicity | Modulation (LogD) | Lower aromaticity reduces LogP; basic nitrogen allows pH-dependent ionization. |

| Selectivity | Enhanced | Rigid stereocenters differentiate between homologous receptors (e.g., JAK1 vs. JAK2). |

| hERG Toxicity | Reduction | Reduced planarity decreases |

Synthetic Strategies: From Resolution to Asymmetry

The historical reliance on resolving racemic mixtures via tartrate salts is inefficient (max 50% yield). Modern medicinal chemistry demands asymmetric routes.

Decision Matrix for Route Selection

The choice of synthesis depends on the substitution pattern and stage of development.

Caption: Strategic decision tree for selecting synthetic methodologies based on substitution patterns.

Case Studies in Drug Discovery

Niraparib (Zejula): Biocatalytic Dynamic Kinetic Resolution

Target: PARP-1/2 inhibitor for ovarian cancer. The Challenge: The core scaffold is a 3-arylpiperidine.[5] The (S)-enantiomer is required. Traditional resolution of the racemic intermediate was a bottleneck. The Solution: A transaminase-mediated dynamic kinetic resolution (DKR).[5][6]

-

Mechanism: An engineered

-transaminase converts a racemic aldehyde precursor into the chiral amine. The aldehyde racemizes spontaneously in situ, allowing the enzyme to funnel the entire mixture into the desired (S)-amine enantiomer with >99% ee.

Tofacitinib (Xeljanz): Asymmetric Hydrogenation

Target: JAK inhibitor for rheumatoid arthritis. The Challenge: Construction of a cis-3,4-disubstituted piperidine ring with high diastereoselectivity. The Solution: Rhodium-catalyzed asymmetric hydrogenation of a pyridinium salt or pyridine precursor.[1]

-

Key Step: Hydrogenation of a 3,4-disubstituted pyridine using a chiral Rh-bisphosphine complex sets both stereocenters simultaneously.

Detailed Experimental Protocol

Protocol: Asymmetric Synthesis of Chiral Piperidines via Rhodium-Catalyzed Hydrogenation Rationale: This method allows for the direct conversion of readily available substituted pyridines into chiral piperidines, a "dearomatization" strategy that builds complexity rapidly.

Materials

-

Substrate: 3-substituted or 3,4-disubstituted pyridine (1.0 equiv).

-

Catalyst: [Rh(COD)Cl]

(2-5 mol%) + Chiral Ligand (e.g., (R)-BINAP or Josiphos) (5-6 mol%). -

Additives: Iodine (I

) or acidic additives (often required to activate the pyridine ring). -

Solvent: Methanol or Ethanol (degassed).

-

Hydrogen Source: H

gas (50-100 bar) or heterogeneous transfer hydrogenation conditions.

Step-by-Step Methodology

-

Catalyst Preparation (Glovebox): In a vial, mix [Rh(COD)Cl]

and the chiral phosphine ligand in degassed methanol. Stir for 30 minutes at room temperature to form the active cationic Rh-complex. -

Substrate Loading: Add the pyridine substrate to a high-pressure steel autoclave (Parr reactor).

-

Activation: Add the catalyst solution to the autoclave. Crucial Step: If using a neutral pyridine, add 10-20 mol% of I

or HCl. This quaternizes/activates the pyridine nitrogen, facilitating hydride transfer. -

Hydrogenation: Seal the reactor. Purge with N

(3x) and then H -

Reaction: Stir at 50°C for 24 hours.

-

Workup: Carefully vent the H

. Concentrate the solvent under reduced pressure. -

Purification: The residue is typically an ammonium salt. Neutralize with saturated NaHCO

and extract with dichloromethane (DCM). Purify via silica gel chromatography (eluent: DCM/MeOH/NH

Validation Criteria (Self-Check):

-

Conversion: >95% by

H NMR (disappearance of aromatic protons). -

Enantiomeric Excess (ee): >90% determined by Chiral HPLC (e.g., Chiralpak AD-H column).

-

Diastereomeric Ratio (dr): For disubstituted piperidines, check cis/trans ratio via NMR coupling constants (

-values).

Biocatalytic Cascade Workflow (Niraparib-Type)

The following diagram illustrates the modern chemo-enzymatic cascade used to synthesize complex chiral piperidines, bypassing toxic metal catalysts.

Caption: Chemo-enzymatic cascade for the synthesis of high-value chiral piperidine intermediates.

References

-

Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. (2014). [Link]

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society / PMC. (2011). [Link]

-

Asymmetric synthesis of substituted NH-piperidines from chiral amines. RSC Advances. (2014). [Link]

-

Tofacitinib Synthesis – An Asymmetric Challenge. ResearchGate / Semantic Scholar. (2018).[7][8] [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib [academia.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

Technical Whitepaper: Structural and Functional Divergence of Piperidine Repellents

This guide provides an in-depth technical analysis comparing 2-sec-butylpiperidine (a specific alkyl-substituted piperidine analog) and Picaridin (the commercialized, functionalized repellent, also known as Icaridin or KBR 3023).

This analysis is structured for drug development professionals, focusing on Structure-Activity Relationships (SAR), toxicological profiles, and the chemical evolution from simple alkaloids to optimized carbamates.

Case Study: 2-sec-butylpiperidine vs. Picaridin (Icaridin)

Executive Summary

The development of modern insect repellents represents a shift from discovering natural bioactive alkaloids to optimizing synthetic analogs for safety and specificity.

-

2-sec-butylpiperidine represents the alkyl-piperidine class , structurally related to natural venom alkaloids (e.g., Solenopsins) and plant alkaloids (e.g., Coniine). It is characterized by a high pKa, significant lipophilicity, and potential neurotoxicity via nicotinic acetylcholine receptor (nAChR) modulation.

-

Picaridin (Icaridin) is a functionalized carbamate derivative (sec-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate). It was rationally designed to mimic the repellent properties of piperidine alkaloids while eliminating their mammalian toxicity and skin irritation through N-acylation and hydroxylation.

Structural & Physicochemical Analysis[1]

The core difference lies in the substitution vector : 2-sec-butylpiperidine is C-alkylated on the ring, whereas Picaridin is N-acylated with the sec-butyl group relocated to an ester tail.

Comparative Physicochemical Profile[1]

| Feature | 2-sec-butylpiperidine | Picaridin (Icaridin) |

| CAS Number | 383128-18-5 (General) | 119515-38-7 |

| Molecular Formula | C₉H₁₉N | C₁₂H₂₃NO₃ |

| Core Scaffold | Piperidine (Secondary Amine) | Piperidine (Carbamate/Amide-like) |

| Substitution | C2-position: sec-butyl group | N1: sec-butyl carboxylate; C2: Hydroxyethyl |

| Basicity (pKa) | ~11.0 (Highly Basic) | Neutral (Amide resonance reduces N-basicity) |

| H-Bond Donors | 1 (Amine NH) | 1 (Hydroxyl OH) |

| H-Bond Acceptors | 1 | 3 (Carbamate O, Hydroxyl O) |

| LogP (Lipophilicity) | ~3.2 (Estimated) | 2.23 (Optimized for skin retention) |

| Volatility | High (Amine odor) | Low (Controlled release) |

Structural Logic Diagram (SAR)

The following diagram illustrates the structural evolution and the functional consequences of modifying the piperidine core.

Caption: SAR evolution from toxic alkyl-piperidines to the optimized Picaridin scaffold.

Mechanism of Action: Specificity vs. Toxicity

2-sec-butylpiperidine (The Alkyl-Amine Pathway)

Simple 2-substituted piperidines often act as "dirty drugs."

-

nAChR Agonism: Due to the unhindered nitrogen lone pair and the lipophilic side chain, these compounds can cross the blood-brain barrier and bind to nicotinic acetylcholine receptors. This mimics the mechanism of Coniine (hemlock toxin) or Solenopsin (fire ant venom), leading to neurotoxicity or dermal necrosis.

-

Non-Specific Irritation: The high basicity (pKa ~11) causes skin irritation and disrupts the acid mantle of the epidermis.

Picaridin (The Selective Repellent Pathway)

Picaridin was designed to target insect olfactory systems without interacting with mammalian neuroreceptors.

-

Odorant Binding Protein (OBP) Interference: Picaridin binds to AgamOBP1 (Anopheles gambiae Odorant Binding Protein 1). Crystallographic studies (PDB: 5EL2) show Picaridin occupies the hydrophobic binding pocket, preventing the insect from detecting host attractants (like lactic acid or 1-octen-3-ol).

-

Receptor Inhibition: It targets the CquiOR136 receptor in Culex mosquitoes, effectively "blinding" the insect's chemosensors.

-

Safety Mechanism: The N-carboxylate group withdraws electron density from the nitrogen, preventing protonation at physiological pH. This renders the molecule incapable of binding to mammalian nAChRs, eliminating the neurotoxic risk associated with 2-sec-butylpiperidine.

Experimental Protocols for Validation

To validate the difference between these two compounds in a lab setting, the following protocols are recommended.

Experiment A: Comparative Volatility & Duration Assay (TGA)

Objective: Determine the evaporation rate, which correlates to protection time.

-

Equipment: Thermogravimetric Analyzer (TGA) (e.g., TA Instruments Q500).

-

Sample Prep: Load 20 µL of pure 2-sec-butylpiperidine and Picaridin into separate platinum pans.

-

Isothermal Run: Heat to 32°C (skin temperature) and hold for 300 minutes under N₂ flow (40 mL/min).

-

Data Analysis: Plot Weight % vs. Time.

-

Expected Result: 2-sec-butylpiperidine will show rapid mass loss (>50% in <60 mins) due to high volatility and lack of H-bond network. Picaridin will show a slow, linear release profile (plateauing), indicative of long-duration efficacy.

-

Experiment B: In Vitro Cytotoxicity (MTT Assay)

Objective: Quantify the safety margin difference.

-

Cell Line: Human Keratinocytes (HaCaT).

-

Dosing: Prepare serial dilutions (10 µM to 1000 µM) of both compounds in DMSO/Media.

-

Incubation: 24 hours at 37°C, 5% CO₂.

-

Detection: Add MTT reagent (0.5 mg/mL), incubate 4 hours. Solubilize formazan crystals.

-

Readout: Absorbance at 570 nm.

-

Calculation: Determine IC50.

-

Hypothesis: 2-sec-butylpiperidine will show lower IC50 (higher toxicity) due to membrane disruption and basicity. Picaridin should show no significant cytotoxicity up to high concentrations.

-

Synthesis Pathways[3]

The synthesis of these two compounds diverges significantly, highlighting the industrial complexity of Picaridin.

Caption: Divergent synthesis: Picaridin requires functionalization of the N-terminus and C2-position.

Conclusion

While 2-sec-butylpiperidine serves as a useful structural probe to understand the lipophilic requirements of the piperidine binding pocket, it fails as a therapeutic candidate due to its high basicity, volatility, and potential for off-target neurotoxicity.

Picaridin succeeds by retaining the sec-butyl spatial arrangement required for OBP binding but attaching it via a carbamate linkage. This modification, combined with the hydroxyethyl moiety, creates a molecule that is safe for dermal application, plastic-compatible, and highly effective against arthropod vectors.

References

-

Picaridin Structure & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 125098, Icaridin. Retrieved from [Link]

-

Mechanism of Action (OBP Binding): United States Environmental Protection Agency (EPA).[1][2] Picaridin Technical Fact Sheet. Retrieved from [Link]

-

Piperidine Alkaloid Toxicity: ResearchGate. Structures of common insect repellents and piperidine toxicity analysis. Retrieved from [Link]

-

Comparative Efficacy: Wikipedia. Picaridin: Chemistry and Mechanism. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Routes to Chiral 2-Substituted Piperidines

Executive Summary & Pharmacological Relevance

The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs. Specifically, the 2-substituted piperidine scaffold is a privileged pharmacophore found in diverse therapeutics, including Methylphenidate (Ritalin) (CNS stimulant), Ropivacaine (anesthetic), and Vilanterol (bronchodilator).

The challenge lies in the C2 stereocenter. Racemic synthesis followed by resolution is no longer the gold standard due to poor atom economy (max 50% yield). Modern drug discovery demands direct, asymmetric access.

This guide details two orthogonal, high-fidelity protocols:

-

The "Reduction" Route: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts (High Atom Economy).

-

The "Functionalization" Route: Asymmetric Lithiation-Trapping of N-Boc Piperidine (High Versatility).

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Best for: Creating alkyl/aryl-substituted piperidines from aromatic precursors. Key Mechanism: Ionic Hydrogenation via Pyridinium Activation.

The Mechanistic Logic

Direct hydrogenation of neutral pyridines is difficult due to their aromatic stability and the tendency of the basic nitrogen to poison metal catalysts.

The Solution (Zhou's Strategy): Activating the pyridine as a pyridinium salt (e.g., N-benzyl or N-acyl) destroys the aromaticity and prevents catalyst poisoning. The catalyst system typically utilizes an Iridium precursor, a chiral bisphosphine ligand (e.g., MeO-Biphep or SegPhos), and an additive (often

Workflow Visualization

Figure 1: Activation strategy for the asymmetric hydrogenation of pyridines. The salt formation is critical to bypass catalyst poisoning.

Detailed Experimental Protocol

Based on the methodology of Zhou et al. (Angew. Chem. Int. Ed. 2012).[1][2]

Reagents:

-

Substrate: 2-phenylpyridine (1.0 equiv)

-

Activator: Benzyl bromide (BnBr) (1.1 equiv)

-

Catalyst Precursor:

(1.0 mol%)[1] -

Ligand: (R)-MeO-Biphep or (R)-SegPhos (2.2 mol%)

-

Additive: Iodine (

) (5-10 mol%) -

Solvent: Toluene/CH2Cl2 (1:1)

-

H2 Pressure: 600 psi (40 bar)

Step-by-Step Procedure:

-

Salt Formation (Pre-step):

-

Dissolve 2-phenylpyridine in acetone. Add BnBr dropwise.

-

Stir at reflux for 2 hours. The pyridinium salt will precipitate.

-

Filter, wash with Et2O, and dry under vacuum. Critical: Ensure the salt is dry; water deactivates the Ir-catalyst.

-

-

Catalyst Activation (In Glovebox):

-

In a vial, mix

and the chiral ligand in CH2Cl2. Stir for 10 min (solution turns orange/red). -

Add solid

. Stir for another 10 min. Why? Iodine oxidizes Ir(I) to the active Ir(III) species.

-

-

Hydrogenation:

-

Place the pyridinium salt (0.5 mmol) in a hydrogenation autoclave (e.g., Parr reactor).

-

Add the catalyst solution via syringe.

-

Seal and purge with H2 (3 cycles).

-

Pressurize to 600 psi H2. Stir at RT for 24 hours.

-

-

Workup & Deprotection:

-

Release pressure carefully.

-

Concentrate the solvent.

-

Optional: To remove the N-benzyl group, perform Pd/C hydrogenolysis (1 atm H2, MeOH) to yield the free chiral piperidine.

-

Protocol B: Asymmetric Lithiation-Trapping

Best for: Introducing complex functional groups (formyl, carboxyl, allyl) at C2. Key Mechanism: Dynamic Thermodynamic Resolution (DTR) or Kinetic Resolution using Sparteine Surrogates.

The Mechanistic Logic

N-Boc piperidine possesses acidic

-

Challenge: The lithiated species is configurationally unstable.

-

Solution: At low temperatures (-78°C), the chiral ligand locks the lithium into a specific enantiomeric complex, which then reacts with an electrophile with retention of configuration.

Workflow Visualization

Figure 2: Lithiation-trapping sequence. The chiral diamine is essential for enantioselectivity.

Detailed Experimental Protocol

Based on the methodology of Beak (JACS 1994) and O'Brien (Chem. Rev. 2018).

Reagents:

-

Substrate: N-Boc-piperidine (1.0 equiv)[4]

-

Base: s-BuLi (1.3 equiv, cyclohexane solution)

-

Chiral Ligand: (-)-Sparteine (1.3 equiv) (Note: If unavailable, use O'Brien's (+)-sparteine surrogate)

-

Electrophile: Trimethylsilyl chloride (TMSCl) or CO2

-

Solvent: Anhydrous Diethyl Ether (Et2O)

Step-by-Step Procedure:

-

System Preparation:

-

Flame-dry a Schlenk flask under Argon. Moisture kills this reaction instantly.

-

Add (-)-sparteine (1.3 mmol) and anhydrous Et2O (10 mL).

-

Cool to -78°C (Dry ice/Acetone bath).

-

-

Formation of Chiral Base:

-

Add s-BuLi (1.3 mmol) dropwise. Stir for 15 min at -78°C.

-

-

Asymmetric Deprotonation:

-

Add N-Boc-piperidine (1.0 mmol) dropwise (dissolved in minimal Et2O).

-

Stir at -78°C for 4-6 hours .

-

Checkpoint: The solution usually remains clear or turns slightly yellow. Turbidity indicates moisture contamination.

-

-

Electrophilic Trapping:

-

Add the electrophile (e.g., TMSCl, 1.5 mmol) dropwise.

-

Stir for 1 hour at -78°C, then allow to warm slowly to RT over 12 hours.

-

-

Quench:

-

Add sat. NH4Cl solution. Extract with Et2O.[4]

-

Purify via silica gel chromatography.

-

Comparative Analysis & Decision Matrix

| Feature | Protocol A: Ir-Hydrogenation | Protocol B: Lithiation-Trapping |

| Primary Utility | Synthesis of 2-aryl/alkyl piperidines. | Introduction of functional groups (COOH, CHO, SiR3). |

| Enantioselectivity | Excellent (90-99% ee). | Good to Excellent (85-95% ee).[5] |

| Scalability | High (kg scale possible). | Moderate (Cryogenic limits). |

| Atom Economy | High (Addition reaction). | Lower (Stoichiometric chiral ligand often required). |

| Key Limitation | Requires high pressure (H2); Catalyst cost. | Requires -78°C; Sparteine availability.[6] |

Troubleshooting & Optimization

For Hydrogenation (Protocol A):

-

Low Conversion: Usually due to catalyst poisoning. Ensure the pyridinium salt is halide-free (wash thoroughly) or use non-coordinating counterions like

or -

Low ee: Check the H2 pressure. Lower pressures often lead to higher ee in some Ir-systems, but reaction time increases.

For Lithiation (Protocol B):

-

Racemization: If ee is low, the temperature likely spiked above -70°C during s-BuLi addition. Use an internal thermometer.

-

Ligand Availability: Natural (-)-sparteine is sometimes scarce. Synthetically available surrogates (see O'Brien, 2018) are reliable alternatives.

References

-

Iridium-Catalyzed Asymmetric Hydrogen

-

Asymmetric Lithi

- Firth, J. D., O'Brien, P., et al. (2018). Chemical Reviews.

-

[Link]

-

High-Temperature Lithiation Optimiz

-

Iridium(III)

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines [pubmed.ncbi.nlm.nih.gov]

Application Note: Catalytic Hydrogenation of 2-(butan-2-yl)pyridine to Piperidine HCl

Introduction: Significance and Challenges

Piperidine and its derivatives are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3] Their prevalence in numerous FDA-approved drugs underscores their critical importance in medicinal chemistry.[1][3][4] The most direct and atom-economical route to these saturated heterocycles is the catalytic hydrogenation of their pyridine precursors.[1][3] This process, while conceptually simple, involves the saturation of an aromatic ring, a transformation that presents significant challenges.

The aromatic stability of the pyridine nucleus necessitates the use of potent catalytic systems, often requiring elevated temperatures and high hydrogen pressures to overcome the activation energy barrier.[1][5] Furthermore, the Lewis basic nitrogen atom present in both the pyridine starting material and the piperidine product can act as a catalyst poison, impeding the reaction.[1] For substituted pyridines, such as the sterically hindered 2-(butan-2-yl)pyridine, these challenges are amplified.

This application note provides a comprehensive guide for the catalytic hydrogenation of 2-(butan-2-yl)pyridine to its corresponding piperidine, isolated as a stable hydrochloride salt. We will delve into the mechanistic rationale for the chosen conditions, provide a detailed and field-tested experimental protocol, and outline the necessary safety procedures for this high-pressure reaction.

Mechanistic Rationale: The Role of Acidic Medium

The direct hydrogenation of pyridine can be sluggish due to the aforementioned catalyst inhibition by the basic nitrogen. A common and effective strategy to mitigate this is the addition of an acid.[1][3][4] In this protocol, the reaction is conducted in the presence of hydrochloric acid (HCl), which serves a crucial role in activating the substrate.

The HCl protonates the nitrogen atom of the 2-(butan-2-yl)pyridine, forming the corresponding pyridinium salt.[6][7] This protonation disrupts the aromaticity of the ring, making it more susceptible to reduction.[6][7] The resulting partial positive charge on the ring enhances its interaction with the electron-rich surface of the heterogeneous catalyst, thereby facilitating the hydrogenation process. This allows the reaction to proceed under milder conditions of temperature and pressure than would be required in the absence of an acid.[6][7]

The hydrogenation proceeds in a stepwise manner, with the addition of three moles of hydrogen gas across the double bonds of the pyridine ring to yield the saturated piperidine. The use of a platinum-based catalyst, such as Platinum(IV) oxide (PtO₂, Adams' catalyst), is common for this transformation due to its high activity and efficacy in reducing N-heterocycles.[1][5]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the conversion of 2-(butan-2-yl)pyridine to 2-(sec-butyl)piperidine HCl.

Caption: Reaction pathway for the acid-catalyzed hydrogenation.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for researchers familiar with standard organic synthesis techniques and high-pressure reactor operation.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 2-(butan-2-yl)pyridine | High-pressure hydrogenation reactor (e.g., Parr shaker) |

| Platinum(IV) oxide (PtO₂) | Inert gas supply (Nitrogen or Argon) |

| Concentrated Hydrochloric Acid (HCl) | High-purity hydrogen gas supply with regulator |

| Ethanol (absolute) | Magnetic stirrer with hotplate |

| Diethyl ether (anhydrous) | Filtration apparatus (Büchner funnel, filter paper) |

| Celite® or other filter aid | Rotary evaporator |

| Anhydrous sodium sulfate (Na₂SO₄) | Standard laboratory glassware |

Safety Precautions

-

High-Pressure Operations: Hydrogenation reactions are conducted under high pressure and involve flammable hydrogen gas. All operations must be performed in a well-ventilated fume hood, behind a blast shield.[8][9] Personnel must be thoroughly trained in the operation of the specific high-pressure reactor being used.[10]

-

Pyrophoric Catalyst: The platinum catalyst, particularly after the reaction, can be pyrophoric. Do not allow the filter cake to dry completely in the air.[1] It should be quenched carefully with water.

-

Flammable Solvents: Ethanol and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.[8]

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.[10][11]

Reaction Setup and Execution

-

Reactor Preparation: Ensure the high-pressure reactor vessel is clean and dry. To the vessel, add 2-(butan-2-yl)pyridine (1.0 eq).

-

Solvent and Acid Addition: Add absolute ethanol as the solvent. For every 1 gram of starting material, use approximately 10-15 mL of ethanol. Carefully add concentrated hydrochloric acid (1.0-1.1 eq) dropwise while stirring.

-

Catalyst Loading: Add Platinum(IV) oxide (PtO₂, 1-5 mol%). Handle the catalyst in a way that minimizes exposure to air.

-

Sealing and Purging: Securely seal the reactor vessel according to the manufacturer's instructions. Purge the reactor head and vessel multiple times with an inert gas (e.g., nitrogen) to completely remove any air (oxygen).[8][12]

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[5] Begin vigorous stirring and, if necessary, heat the reaction to the target temperature (e.g., 25-50°C).

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

Work-up and Product Isolation

-

Depressurization and Purging: Once the reaction is complete, stop the stirring and heating. Carefully and slowly vent the excess hydrogen gas into the fume hood exhaust.[10] Purge the reactor several times with inert gas.

-

Catalyst Filtration: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.[1] Caution: Keep the filter cake wet with solvent to prevent ignition. Quench the collected catalyst on the filter paper with water immediately after filtration.

-

Solvent Removal: Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Product Precipitation: The crude product, 2-(sec-butyl)piperidine hydrochloride, may precipitate upon concentration. To ensure complete precipitation, the concentrated residue can be triturated with anhydrous diethyl ether.

-

Isolation and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final product.

Experimental Workflow Visualization

The following diagram outlines the key stages of the experimental procedure.

Caption: Step-by-step experimental workflow.

Summary of Key Parameters

| Parameter | Recommended Range/Value | Rationale |

| Catalyst | Platinum(IV) oxide (PtO₂) | High activity for pyridine hydrogenation.[5] |

| Catalyst Loading | 1-5 mol% | Balances reaction rate with cost and ease of removal. |

| Solvent | Ethanol | Good solvent for both substrate and product salt. |

| Acid | Hydrochloric Acid (1.0-1.1 eq) | Activates the pyridine ring for reduction.[6][7] |

| Hydrogen Pressure | 50-70 bar | Sufficient pressure to facilitate hydrogenation without requiring overly specialized equipment.[5] |

| Temperature | 25-50°C | Mild conditions are often sufficient in an acidic medium.[5] |

| Expected Yield | >90% | High conversion is typical for this type of reaction. |

Conclusion

The catalytic hydrogenation of 2-(butan-2-yl)pyridine in the presence of hydrochloric acid is an efficient and reliable method for the synthesis of 2-(sec-butyl)piperidine hydrochloride. The key to success lies in the acid-mediated activation of the pyridine ring, which allows the reaction to proceed under relatively mild conditions. Adherence to strict safety protocols for handling high-pressure hydrogen and pyrophoric catalysts is paramount for the safe execution of this procedure. This protocol provides a robust foundation for researchers in drug discovery and chemical development to access valuable piperidine building blocks.

References

- Safety First: Best Practices for Operating High-Pressure Hydrogen

- Hydrogenation Reaction Safety In The Chemical Industry. Vertex AI Search.

- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Indian Journal of Advances in Chemical Science.

- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.

- CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES.

- Hazards associated with laboratory scale hydrogen

- Hydrogenation of pyridine compared to other heteroarom

- Hydrogenation of pyridine compared to other heteroarom

- Hydrogenation: How we can make it safer. H.E.L Group.

- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom

- Hydrogen

- Synthesis of piperidines via the hydrogenation of pyridines. (a)...

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. njhjchem.com [njhjchem.com]

- 11. helgroup.com [helgroup.com]

- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

Application Notes & Protocols: Resolution of Racemic 2-sec-Butylpiperidine

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective resolution of racemic 2-sec-butylpiperidine into its constituent enantiomers. Chiral 2-substituted piperidines are crucial building blocks in medicinal chemistry, with enantiomeric purity often being a critical determinant of pharmacological activity and safety.[1] This guide outlines and compares three primary resolution strategies: classical diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography. Each section explains the underlying scientific principles, provides detailed, step-by-step protocols, and discusses key experimental variables and optimization strategies.

Introduction: The Significance of Chiral 2-sec-Butylpiperidine

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in numerous approved pharmaceuticals. When substituted at the 2-position, as in 2-sec-butylpiperidine, a stereocenter is created, resulting in a pair of non-superimposable mirror-image molecules known as enantiomers. These enantiomers can exhibit profoundly different biological activities, with one often being responsible for the desired therapeutic effect while the other may be inactive or contribute to undesirable side effects.[2] Therefore, the ability to isolate a single, pure enantiomer is a fundamental requirement in the development of chiral drugs.

This guide focuses on the practical methods available for resolving racemic 2-sec-butylpiperidine, a process of separating a 50:50 mixture of its (R) and (S) enantiomers. The selection of an appropriate resolution strategy depends on factors such as scale, required purity, cost, and available equipment.

Method 1: Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a robust and scalable technique that remains a cornerstone of industrial chiral separations.[3] The method relies on the differential physical properties of diastereomers, which are formed by reacting the racemic amine with a single enantiomer of a chiral resolving agent.[4]

Principle of Resolution: A racemic mixture of a base, such as (±)-2-sec-butylpiperidine, is reacted with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts.

-

(R)-amine + (R)-acid → (R,R)-diastereomeric salt

-

(S)-amine + (R)-acid → (S,R)-diastereomeric salt

These diastereomeric salts are not mirror images and thus have different physical properties, most importantly, different solubilities in a given solvent system.[5] By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. The precipitated salt is then isolated, and the chiral amine is liberated by treatment with a base.

Key Experimental Choices & Causality:

-

Choice of Resolving Agent: Chiral carboxylic acids are commonly used for resolving amines.[6] Tartaric acid and its derivatives are popular choices due to their availability, low cost, and effectiveness in forming crystalline salts.[5] For 2-sec-butylpiperidine, a resolving agent like L-(+)-tartaric acid or a derivative such as (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) is a logical starting point.

-

Solvent Selection: The choice of solvent is critical as it dictates the solubility difference between the diastereomeric salts. A solvent system must be identified where one salt is sparingly soluble and the other is highly soluble. This often requires empirical screening of various solvents (e.g., ethanol, methanol, isopropanol, acetone) and solvent/water mixtures.

-

Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the efficiency and yield of the resolution. Ratios of 0.5 to 1.0 equivalents of the resolving agent are typically explored.[5]

Protocol 2.1: Resolution using L-(+)-Tartaric Acid

This protocol provides a representative procedure for the resolution of (±)-2-sec-butylpiperidine. Note: This is a generalized protocol and requires optimization for specific laboratory conditions and purity requirements.

Materials:

-

(±)-2-sec-butylpiperidine

-

L-(+)-Tartaric acid

-

Methanol (or other suitable solvent)

-

Sodium Hydroxide (NaOH) solution (e.g., 2M)

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Filter paper, Buchner funnel, and flask

-

Rotary evaporator

Procedure:

-

Salt Formation:

-

In a flask, dissolve 1.0 equivalent of (±)-2-sec-butylpiperidine in a minimal amount of warm methanol.

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature. Spontaneous precipitation of the less soluble diastereomeric salt may occur.

-

If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Cool the mixture further in an ice bath (0-5 °C) for several hours to maximize precipitation.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

-

Air-dry the crystals. The enantiomeric purity of the salt can be improved by recrystallization from the same solvent system.

-

-

Liberation of the Free Amine:

-

Dissolve the collected diastereomeric salt in water.

-

Make the solution basic (pH > 12) by adding 2M NaOH solution. This neutralizes the tartaric acid and liberates the free amine.

-

Extract the aqueous solution multiple times with a suitable organic solvent like diethyl ether or dichloromethane.

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

-

Final Product Isolation:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the enantioenriched 2-sec-butylpiperidine.

-

-